Meropenem sodium carbonate [who-DD]

Renal dehydropeptidase-I stability Carbapenem pharmacokinetics Cilastatin-sparing formulation

Meropenem sodium carbonate [WHO-DD] is the official WHO Drug Dictionary designation for the parenteral carbapenem antibiotic meropenem formulated as its trihydrate salt with anhydrous sodium carbonate as a buffering and stabilizing excipient. It belongs to ATC class J01DH02 (carbapenems) and is classified by WHO as a critically important antimicrobial for human medicine.

Molecular Formula C18H25N3Na2O8S
Molecular Weight 489.5 g/mol
Cat. No. B14112465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeropenem sodium carbonate [who-DD]
Molecular FormulaC18H25N3Na2O8S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.C(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C17H25N3O5S.CH2O3.2Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;2-1(3)4;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);(H2,2,3,4);;/q;;2*+1/p-2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1
InChIKeySGVRKQURIVADFJ-OBZXMJSBSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meropenem Sodium Carbonate [WHO-DD]: Carbapenem Antibiotic Baseline for Informed Procurement


Meropenem sodium carbonate [WHO-DD] is the official WHO Drug Dictionary designation for the parenteral carbapenem antibiotic meropenem formulated as its trihydrate salt with anhydrous sodium carbonate as a buffering and stabilizing excipient . It belongs to ATC class J01DH02 (carbapenems) and is classified by WHO as a critically important antimicrobial for human medicine [1]. Each 1 g vial delivers 1 g anhydrous meropenem with 90.2 mg sodium as sodium carbonate (3.92 mEq), reconstituting to a solution pH of 7.3–8.3 suitable for intravenous bolus or infusion administration [2]. The compound is distinguished from other carbapenems—imipenem, ertapenem, and doripenem—by a combination of DHP-I stability, anti-pseudomonal spectrum breadth, and a validated solid-state formulation that enables room-temperature storage [3].

Why Meropenem Sodium Carbonate Formulations Cannot Be Assumed Interchangeable


Although the active moiety is identical across meropenem products, the lyophilized powder formulation—specifically the trihydrate crystal form co-lyophilized with dried sodium carbonate—is not a trivial excipient mixture but a designed solid-state stabilization system [1]. Dehydrated meropenem (moisture content 3.4%) rapidly sorbs moisture even at 33% relative humidity and undergoes accelerated chemical degradation, whereas the intact trihydrate (moisture content 12.35%) remains nonhygroscopic and stable at room temperature for ≥36 months [2]. Head-to-head comparisons between the innovator formulation (AstraZeneca) and four European generics revealed two-fold differences in degradation product colouration, dissolution times ranging from 120 s (innovator) to ≥240 s (generics), and divergent concentration-dependent stability profiles that can compromise continuous-infusion clinical protocols [3]. These data demonstrate that pharmaceutical quality attributes—not merely the chemical entity—determine clinical suitability.

Quantitative Differentiation Evidence: Meropenem Sodium Carbonate Versus Closest Carbapenem Comparators


Single-Agent Administration Enabled by 4-Fold Superior Human DHP-I Stability vs. Imipenem

Meropenem sodium carbonate can be administered as a single agent without a DHP-I inhibitor (cilastatin), directly attributable to its intrinsic stability against human renal dehydropeptidase-I. In a head-to-head assay using recombinant human DHP-I purified by cilastatin-coupled affinity chromatography, meropenem retained approximately 80% residual antibacterial activity after 90 minutes of incubation, compared to only 20% for imipenem under identical conditions [1]. An independent study further quantified that meropenem is four times more resistant than imipenem to hydrolysis by human DHP-I [2]. This eliminates the requirement for cilastatin co-formulation, reducing excipient burden and eliminating cilastatin-associated sodium load.

Renal dehydropeptidase-I stability Carbapenem pharmacokinetics Cilastatin-sparing formulation

Anti-Pseudomonal Coverage: Meropenem MIC90 of 4 mg/L vs. Ertapenem MIC90 >32 mg/L Against P. aeruginosa

Among carbapenems, meropenem sodium carbonate provides clinically actionable anti-pseudomonal activity that ertapenem lacks, and maintains superior potency to imipenem. In a multicenter Taiwanese surveillance study of 861 clinical isolates (agar dilution method), meropenem demonstrated an MIC90 of 4 mg/L against 74 P. aeruginosa isolates, compared to ertapenem with an MIC90 exceeding 32 mg/L and imipenem with an MIC90 of 32 mg/L [1]. For Burkholderia cepacia (21 isolates), the differential was even more pronounced: meropenem MIC90 was 4 mg/L vs. ertapenem MIC90 of 32 mg/L and imipenem MIC90 of 32 mg/L [1]. This renders ertapenem unsuitable for infections where P. aeruginosa is suspected or confirmed, and positions meropenem as the preferred carbapenem for empiric anti-pseudomonal coverage.

Pseudomonas aeruginosa MIC90 Anti-pseudomonal carbapenem Nosocomial pneumonia

ESBL-Producing Enterobacteriaceae: Meropenem MIC90 of 0.064 μg/mL vs. Ertapenem MIC90 of 0.25 μg/mL

Against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, meropenem sodium carbonate retains superior intrinsic potency. In a study of 121 ESBL-producing E. coli and Klebsiella isolates tested by Etest, meropenem achieved an MIC90 of 0.064 μg/mL vs. 0.25 μg/mL for ertapenem—a nearly 4-fold potency advantage [1]. The MIC50 values showed an even wider relative gap: 0.032 μg/mL for meropenem vs. 0.094 μg/mL for ertapenem [1]. The study authors concluded that ESBL-producing organisms were significantly more susceptible to meropenem than to ertapenem. A separate study of ESBL-positive Enterobacteriaceae confirmed MIC90 values of 0.125 μg/mL for meropenem vs. 0.5 μg/mL for ertapenem [2].

ESBL Enterobacteriaceae Ertapenem resistance Carbapenem potency

Solid-State Room-Temperature Stability Conferred by Trihydrate–Sodium Carbonate Co-Formulation

The meropenem sodium carbonate formulation is specifically engineered to maintain chemical stability at room temperature through the synergistic interaction of meropenem trihydrate crystal water and anhydrous sodium carbonate. In the foundational formulation study, meropenem trihydrate (moisture content 12.35%) was shown to be nonhygroscopic and chemically stable, whereas dehydrated meropenem (moisture content 3.4%) rapidly sorbed atmospheric moisture even at low humidity (33% RH) and underwent extensive degradation [1]. The crystal water of the trihydrate remains bound and inert within the sodium-carbonate-containing matrix. Micronization by pneumatic pulverization, which liberates crystal water to free water, caused marked degradation, confirming that the intact trihydrate crystal form is the stability-limiting factor [1]. The complete formulation—meropenem trihydrate co-lyophilized with dried sodium carbonate—remains stable for ≥36 months at temperatures up to 25°C [2]. The sodium carbonate additionally buffers the reconstituted solution to pH 7.3–8.3, the optimal range for minimizing aqueous hydrolytic degradation [3].

Lyophilized formulation stability Sodium carbonate excipient Trihydrate crystal water Solid-state degradation

Reduced CNS Excitotoxicity: Imipenem Is 1.9-Fold More Potent in Inducing Clonic Seizures vs. Meropenem in DBA/2 Mice

Carbapenem-associated neurotoxicity, mediated in part by GABA-A receptor antagonism, limits the clinical use of imipenem in central nervous system infections. In a controlled comparative study using DBA/2 mice (a strain genetically susceptible to sound-induced seizures), imipenem-cilastatin was 1.9 times more potent than meropenem in inducing clonic seizures after intraperitoneal administration [1]. Cilastatin alone did not induce seizures, confirming that the differential convulsant liability is intrinsic to the carbapenem moiety itself [1]. A subsequent study demonstrated that imipenem (but not meropenem) induced convulsions in DBA/2 mice despite comparable cerebrospinal fluid concentrations, indicating that the differential is pharmacodynamic rather than pharmacokinetic in origin [2]. Clinically, this translates to the established use of meropenem sodium carbonate for acute bacterial meningitis at 2 g every 8 hours, whereas imipenem is contraindicated in meningitis due to seizure risk .

Carbapenem neurotoxicity Seizure risk Meningitis treatment GABA receptor inhibition

Innovator Formulation Quality: 2-Fold Faster Dissolution and Reduced Degradation vs. Generic Meropenem Products

A multicenter comparative study conducted across European hospital pharmacies directly compared the innovator meropenem sodium carbonate product (ASTRA) against four generic products (HOSPIRA, SANDOZ, FRESENIUS, AUROVIT) on parameters critical to clinical practice. Complete dissolution of the 50 mg/mL concentrated solution required 120 seconds for the innovator vs. ≥240 seconds for all generics as measured by turbidimetry; nursing personnel independently reported longer and more variable reconstitution times for generics [1]. Under continuous-infusion simulation at 25°C, FRESENIUS reached the ≥10% degradation threshold at approximately 8 hours for 1 g/48 mL (vs. longer for ASTRA), and at 37°C this limit shortened to approximately 4.5 hours [1]. SANDOZ produced approximately two times more yellow-coloured degradation products than all other preparations, indicating higher levels of the microbiologically inactive open-ring metabolite [1]. No significant differences were found in MIC values against P. aeruginosa (except 2 of 80 isolates), confirming that antimicrobial potency is preserved but pharmaceutical quality diverges substantially [1].

Generic versus innovator Dissolution time Solution stability Continuous infusion compatibility

Procurement-Relevant Application Scenarios for Meropenem Sodium Carbonate Based on Quantitative Differentiation Evidence


Empiric Therapy of Nosocomial Sepsis with Suspected Pseudomonas aeruginosa

When hospital-acquired sepsis necessitates immediate broad-spectrum Gram-negative coverage including P. aeruginosa, meropenem sodium carbonate is the rational carbapenem selection. Unlike ertapenem—which has an MIC90 exceeding 32 mg/L against P. aeruginosa—meropenem achieves an MIC90 of 4 mg/L, providing a ≥8-fold potency advantage [1]. This scenario directly leverages the anti-pseudomonal differentiation established by the Taiwan multicenter surveillance data showing that ertapenem lacks clinically meaningful activity against this pathogen. Imipenem-cilastatin achieves an MIC90 of 32 mg/L, also inferior to meropenem [1]. Procurement for intensive care units should prioritize meropenem sodium carbonate over ertapenem for any formulary position requiring empiric anti-pseudomonal coverage.

Treatment of Acute Bacterial Meningitis Requiring Carbapenem CNS Penetration

Acute bacterial meningitis represents an indication where meropenem sodium carbonate is specifically licensed at 2 g every 8 hours, whereas imipenem-cilastatin is contraindicated due to seizure risk [1]. The 1.9-fold lower convulsant potency of meropenem versus imipenem, demonstrated in the DBA/2 mouse seizure model, provides the preclinical basis for this clinical differentiation [2]. Meropenem penetrates cerebrospinal fluid at concentrations exceeding those required to inhibit susceptible pathogens [3]. ertapenem lacks a licensed meningitis indication and has insufficient CNS clinical data. Procurement for neurology and neurosurgery services should specifically select meropenem sodium carbonate over other carbapenems for this indication.

Outpatient Parenteral Antimicrobial Therapy (OPAT) via Continuous Infusion

Continuous-infusion meropenem is employed to maximize the pharmacodynamic parameter %fT>MIC, particularly for pathogens with elevated MICs. The innovator meropenem sodium carbonate formulation dissolves completely within 120 seconds vs. ≥240 seconds for tested generics, and maintains solution stability longer at both 25°C and 37°C [1]. The sodium carbonate buffer sustains the reconstituted solution at pH 7.3–8.3, the optimum range for minimizing aqueous hydrolysis [2]. In OPAT settings using elastomeric infusion devices worn at body-adjacent temperature, formulation stability directly determines the maximum permissible infusion duration. Procurement specifications for continuous-infusion use should include dissolution time ≤120 seconds and validated stability of ≥8 hours at 25°C for concentrated solutions.

Antibiotic Stewardship in ESBL-Endemic Settings: Meropenem-Sparing Strategy Validation

In healthcare facilities with high ESBL prevalence, the 3.9-fold lower MIC90 of meropenem (0.064 μg/mL) versus ertapenem (0.25 μg/mL) against ESBL-producing Enterobacteriaceae [1] supports meropenem as the definitive carbapenem for confirmed ESBL infections. Conversely, the differential also supports an ertapenem-based meropenem-sparing strategy for ESBL infections where ertapenem MICs are confirmed susceptible. This quantitative potency hierarchy—meropenem > ertapenem for ESBL pathogens—provides an evidence-based framework for antibiotic stewardship committees to stratify carbapenem use, preserving meropenem sodium carbonate for the highest-acuity patients while reserving ertapenem for step-down therapy when appropriate.

Quote Request

Request a Quote for Meropenem sodium carbonate [who-DD]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.